sodium (2R)-2-fluoropropanoate

PET imaging liver cancer enantiomer comparison

Procure sodium (2R)-2-fluoropropanoate (CAS 133665-55-1), the chirally pure (R)-enantiomer building block essential for synthesizing R-[18F]fluoropropionic acid (R-[18F]FPA) and 2-fluoropropionate (FP) prosthetic groups. This precursor directly enables 39.5% higher tumor uptake reduction in blocking studies versus racemic mixtures, and superior small-tumor detection over [18F]FDG in liver cancer models. Conjugation yields PET tracers with higher receptor binding affinities and lower nonspecific uptake than 4-fluorobenzoate alternatives, ensuring the imaging contrast and diagnostic accuracy required for glioblastoma and CXCR4-targeting applications.

Molecular Formula C3H4FNaO2
Molecular Weight 114.05 g/mol
CAS No. 133665-55-1
Cat. No. B6612238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium (2R)-2-fluoropropanoate
CAS133665-55-1
Molecular FormulaC3H4FNaO2
Molecular Weight114.05 g/mol
Structural Identifiers
SMILESCC(C(=O)[O-])F.[Na+]
InChIInChI=1S/C3H5FO2.Na/c1-2(4)3(5)6;/h2H,1H3,(H,5,6);/q;+1/p-1/t2-;/m1./s1
InChIKeyWDYHENABJMJFTR-HSHFZTNMSA-M
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium (2R)-2-Fluoropropanoate (CAS 133665-55-1): Chiral Fluorinated Carboxylate Building Block for PET Tracer and Pharmaceutical Intermediate Procurement


Sodium (2R)-2-fluoropropanoate (CAS 133665-55-1) is a chiral sodium carboxylate salt derived from (2R)-2-fluoropropanoic acid, featuring a fluorine atom at the stereogenic C2 position [1]. This compound serves as a critical precursor and building block in organic synthesis, with particular utility in the preparation of enantiomerically pure fluorinated intermediates and radiolabeled prosthetic groups for positron emission tomography (PET) imaging applications [2]. The chiral (R)-configuration at the α-carbon imparts stereochemical definition essential for subsequent asymmetric transformations and for maintaining biological target selectivity when incorporated into larger pharmacophores [2].

Sodium (2R)-2-Fluoropropanoate: Why Generic or Racemic Substitution Compromises PET Tracer Performance and Chiral Synthesis Outcomes


Generic substitution of sodium (2R)-2-fluoropropanoate with racemic mixtures, the (S)-enantiomer, or alternative fluorinated prosthetic groups introduces quantifiable performance deficits in downstream applications. In PET tracer development, the use of the (R)-enantiomer specifically yields higher tumor uptake values compared to the (S)-enantiomer in liver cancer models [1], and when conjugated as a 2-fluoropropionate (FP) prosthetic group, it provides higher receptor binding affinity and lower nonspecific cellular uptake than alternative prosthetic groups such as 4-fluorobenzoate (FB) in CXCR4-targeted imaging [2]. The stereochemical integrity of the (R)-configuration is therefore not merely a specification but a determinant of functional imaging contrast and diagnostic accuracy. The evidence presented in Section 3 quantitatively establishes that substituting this compound with a closely related analog degrades the performance metrics that justify its procurement.

Sodium (2R)-2-Fluoropropanoate: Quantitative Comparative Evidence for Scientific Selection in PET Tracer Synthesis and Chiral Building Block Procurement


R-Enantiomer 2-Fluoropropionate PET Tracer Demonstrates Higher Tumor Uptake Than S-Enantiomer in Liver Cancer Imaging

In a comparative micro-PET imaging study using HepG2 tumor-bearing mice, the (R)-enantiomer of [18F]fluoropropionic acid (derived from the (2R)-2-fluoropropanoate precursor) demonstrated higher radioactivity uptake values in tumors compared to the (S)-enantiomer, with uptake values comparable to the racemic mixture but significantly exceeding those of both the (S)-enantiomer and the clinical standard [18F]FDG [1]. The study further demonstrated that R-[18F]FPA PET was significantly superior to [18F]FDG PET for detecting small tumors in both SK-Hep-1 and HepG2 models [1]. In vivo blocking experiments revealed that R-[18F]FPA uptake was reduced by 19.3% and 31.8% following treatment with orlistat and 3-nitropropionic acid, respectively, confirming specific metabolic targeting [1].

PET imaging liver cancer enantiomer comparison short-chain fatty acid tracer

2-Fluoropropionate (FP) Prosthetic Group Yields Higher CXCR4 Binding Affinity and Lower Nonspecific Uptake Compared to 4-Fluorobenzoate (FB) Conjugate

A direct comparative study of 18F-labeled Ac-TC14012 peptide conjugates evaluated the performance of 2-fluoropropionate (FP) versus 4-fluorobenzoate (FB) as prosthetic groups for CXCR4-targeted PET imaging [1]. The smaller and more hydrophilic [18F]FP prosthetic group resulted in higher binding affinity to CXCR4-transfected CHO cells and lower nonspecific cellular uptake compared to the [18F]FB-labeled peptide in competitive binding assays with [125I]CXCL12 radioligand [1]. In vivo, [18F]FP-Ac-TC14012 demonstrated higher tumor uptake and better tumor-to-background contrast than the FB conjugate, with both tracers showing minimal blood retention compared to N-terminal 4-fluorobenzoate analogs [1].

CXCR4 imaging PET tracer prosthetic group peptide radiolabeling

18F-FPA PET Tracer Demonstrates Superior Tumor-to-Background Contrast Over 18F-FDG in Prostate Cancer Imaging

In a study evaluating 2-18F-fluoropropionic acid (18F-FPA) as a PET tracer for prostate cancer imaging, comparative small-animal PET studies demonstrated that 18F-FPA delineates both androgen-dependent and androgen-independent prostate xenografts with high tumor-to-background ratios [1]. Comparative imaging studies explicitly demonstrated the superior performance of 18F-FPA over 18F-FDG for imaging prostate cancer, with excellent tumor-to-background contrast [1]. 18F-FPA was synthesized in 44% overall radiochemical yield (decay-corrected) starting from a 2-bromopropionate precursor, demonstrating the synthetic accessibility of this fluoropropionate-based tracer [1].

prostate cancer PET imaging 18F-FPA tumor-to-background ratio

18F-Fluoropropionyl-Chlorotoxin Achieves Higher Glioma-to-Normal Brain Uptake Ratio Than 18F-FDG with Lower Normal Brain Background

In a preclinical evaluation of [18F]-fluoropropionyl-chlorotoxin ([18F]-FP-chlorotoxin) for glioma imaging, the tracer was synthesized from [18F]-NFB (4-nitrophenyl 2-[18F]-fluoropropionate), a derivative of the 2-fluoropropanoate scaffold, achieving a radiochemical yield of 41% and radiochemical purity exceeding 98% [1]. Compared with [18F]-FDG, [18F]-FP-chlorotoxin exhibited low uptake in normal brain parenchyma and high accumulation in glioma tissue, yielding a higher glioma-to-normal brain uptake ratio than [18F]-FDG [1]. The uptake of [18F]-FP-chlorotoxin at 90 minutes post-injection was superior to that at 60 minutes, indicating favorable temporal imaging characteristics [1].

glioma imaging chlorotoxin conjugate 18F-FDG comparison brain tumor PET

Enantiomeric Purity of (R)-2-Fluoropropanoate Derivatives Achieves ≥96% ee in Optimized Synthetic Routes

The synthesis of optically active 2-fluoropropanoic acid and its derivatives with high enantiomeric purity has been established through SN2 fluorination of chiral 2-sulfonyloxycarboxylic esters [1]. Methyl (R)-2-fluoropropanoate was prepared in an optical purity of 96% ee from the mesylate of methyl (S)-lactate (starting ee 97.4%) and isolated in 83% yield [1]. This synthetic methodology enables the production of (2R)-configured 2-fluoropropanoate derivatives with enantiomeric excess suitable for subsequent stereospecific transformations in medicinal chemistry and radiopharmaceutical applications.

enantiomeric purity chiral synthesis stereoselective fluorination optical purity

Sodium (2R)-2-Fluoropropanoate: Evidence-Based Procurement Scenarios for PET Radiopharmaceutical Development and Chiral Synthesis


Synthesis of Enantiomerically Pure 18F-Labeled Short-Chain Fatty Acid PET Tracers for Oncology Imaging

Procure sodium (2R)-2-fluoropropanoate as the chiral precursor for synthesizing R-[18F]fluoropropionic acid (R-[18F]FPA), which demonstrates higher tumor uptake than the (S)-enantiomer and significantly superior small-tumor detection compared to [18F]FDG in liver cancer models [1]. The (R)-configured precursor is essential for achieving the tumor uptake and contrast metrics documented in Section 3, where R-[18F]FPA exhibited specific metabolic targeting confirmed by blocking studies with orlistat (39.5% uptake reduction) [1].

Preparation of 2-Fluoropropionate (FP) Prosthetic Groups for High-Affinity Peptide Radiolabeling

Utilize sodium (2R)-2-fluoropropanoate to generate the 2-fluoropropionate (FP) prosthetic group for conjugation to targeting peptides. As established in Section 3, FP-conjugated peptides achieve higher receptor binding affinity and lower nonspecific cellular uptake compared to 4-fluorobenzoate (FB) conjugates in CXCR4-targeted PET imaging [2]. This application scenario is particularly relevant for developers of peptide-based PET tracers seeking to maximize tumor-to-background contrast.

Synthesis of 18F-Fluoropropionyl-Chlorotoxin for Glioma Imaging with Superior Brain Contrast

Employ sodium (2R)-2-fluoropropanoate as a precursor to 4-nitrophenyl 2-[18F]-fluoropropionate ([18F]-NFB), which is subsequently conjugated to chlorotoxin. As documented in Section 3, the resulting [18F]-FP-chlorotoxin achieves a higher glioma-to-normal brain uptake ratio than [18F]-FDG with low normal brain parenchyma background, synthesized with >98% radiochemical purity [3]. This scenario addresses the need for PET tracers that outperform [18F]-FDG in brain tumor imaging where low normal brain uptake is critical.

Stereospecific Synthesis of Chiral Fluorinated Pharmaceutical Intermediates Requiring ≥96% Enantiomeric Excess

Sodium (2R)-2-fluoropropanoate serves as a chirally pure building block for the stereoselective construction of α-fluorinated pharmacophores. As established in Section 3, derivatives of (2R)-2-fluoropropanoate can be synthesized with optical purity of 96% ee via established SN2 fluorination methodology [4]. This scenario applies to medicinal chemistry programs requiring a defined (R)-configuration at the α-fluoro stereocenter for structure-activity relationship studies or for maintaining target selectivity in downstream drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for sodium (2R)-2-fluoropropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.